molecular formula C10H14N2O2 B13527773 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13527773
M. Wt: 194.23 g/mol
InChI Key: GECXDSJUPSHRHU-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyrazole derivative. One common method includes the reaction of 1-isopropyl-1H-pyrazole with a cyclopropane carboxylic acid derivative under specific conditions . The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropane ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7(2)12-6-8(5-11-12)10(3-4-10)9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

GECXDSJUPSHRHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2(CC2)C(=O)O

Origin of Product

United States

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